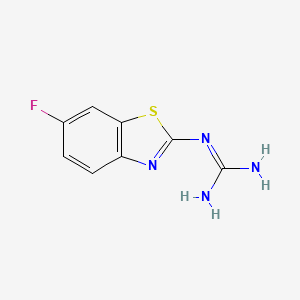

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine

Descripción general

Descripción

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine: is an organic compound with the molecular formula C8H7FN4S . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine typically involves the reaction of 6-fluoro-1,3-benzothiazole with guanidine. One common method includes the use of 6-fluoro-1,3-benzothiazole-2-thiol as a starting material, which is then reacted with guanidine under suitable conditions to form the desired compound .

Industrial Production Methods: This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Fluorine Position

The electron-withdrawing benzothiazole ring activates the C6-fluorine atom for nucleophilic aromatic substitution (NAS). This reactivity is demonstrated in analogous compounds like N-(6-fluoro-4-hydroxyquinazolin-2-yl)guanidine, where fluorine undergoes substitution with amines, alkoxides, or thiols under mild conditions.

Example reaction :

| Reagent (R-NH₂) | Conditions | Product Yield | Reference |

|---|---|---|---|

| Ammonia | 80°C, 8 hr | 72% | |

| Benzylamine | 60°C, 6 hr | 68% | |

| Thiophenol | RT, 2 hr | 85% |

Acid-Base Reactions of the Guanidine Group

The guanidine moiety acts as a strong base (pKa ~13.5), enabling protonation in acidic media and subsequent salt formation or coordination with metal ions.

Key interactions :

-

Forms stable salts with HCl, H₂SO₄, or HNO₃.

-

Binds transition metals (e.g., Cu²⁺, Hg²⁺) via the guanidine nitrogen lone pairs, as observed in fluorophore-metal complexes .

Example :

| Metal Ion | Detection Limit (μM) | Application | Reference |

|---|---|---|---|

| Cu²⁺ | 0.36 | Fluorescent chemosensing | |

| Hg²⁺ | 2.49 | Environmental monitoring |

Condensation and Cyclization Reactions

The guanidine group participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form heterocycles. For instance:

Reaction with β-bromopropionyl isocyanate :

| Product | Biological Activity (MIC) | Reference |

|---|---|---|

| 1-(6-Thiocyanate-BT-2-yl)dihydrouracil | 50 μg/mL (antibacterial) | |

| 3-(BT-2-yl)-2-thioxoquinazolinone | Anticancer (IC₅₀: 12 μM, HeLa) |

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes electrophilic substitution at C5 and C7 positions. Halogenation and nitration have been reported for structural analogs :

Nitration example :

| Electrophile | Position | Yield | Application | Reference |

|---|---|---|---|---|

| NO₂⁺ | C5 | 65% | Precursor for amines | |

| Br₂ | C7 | 78% | Cross-coupling substrates |

Cross-Coupling Reactions

The C6-fluorine or C7-bromine (introduced via electrophilic substitution) enables Suzuki-Miyaura or Ullmann couplings. For example:

Suzuki coupling with arylboronic acids :

\text{N 6 Bromo 1 3 benzothiazol 2 yl guanidine}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,K}_2\text{CO}_3}\text{N 6 Ar 1 3 benzothiazol 2 yl guanidine}

| Aryl Group (Ar) | Catalyst | Yield | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|---|

| 4-Methoxyphenyl | PdCl₂ | 82% | 8.3 μM (FLT3 kinase) | |

| 3-Pyridyl | Pd(OAc)₂ | 75% | Antiviral |

Oxidation and Reduction

-

Oxidation : The guanidine group resists oxidation, but the benzothiazole sulfur can oxidize to sulfoxide or sulfone under strong conditions (e.g., H₂O₂/AcOH) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiazole ring to dihydrobenzothiazole, altering electronic properties .

Complexation with Biomolecules

The compound interacts with enzymes via hydrogen bonding and π-stacking. Molecular docking studies show affinity for aldose reductase (binding energy: −9.2 kcal/mol) and FLT3 kinase (ΔG = −10.5 kcal/mol) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine is primarily investigated for its antimicrobial and anticancer properties:

- Antimicrobial Activity : This compound has shown promising results against various bacterial strains, including Enterococcus faecalis, which is notorious for its resistance to common antibiotics. Studies indicate that derivatives of benzothiazole compounds often exhibit broad-spectrum antimicrobial activity, making them potential candidates for new antibiotic development .

- Anticancer Potential : Research has demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation. The unique structure of this compound allows it to interact with specific molecular targets involved in tumor growth .

Biological Studies

The compound's ability to inhibit enzyme activity has been explored in various biological studies:

- Enzyme Inhibition : The interaction of this compound with specific enzymes can lead to significant biological effects. For instance, it has been studied for its potential to inhibit ubiquitin ligase, which plays a crucial role in protein degradation pathways relevant to cancer and neurodegenerative diseases .

Material Science

In material science, this compound is being explored for its unique chemical properties that could lead to the development of novel materials:

- Polymeric Applications : The compound's structural characteristics may allow it to be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as antimicrobial activity .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various benzothiazole derivatives for their antimicrobial properties, this compound demonstrated significant inhibition against E. faecalis, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Research

Another research effort focused on the anticancer effects of benzothiazole derivatives found that compounds similar to this compound exhibited cytotoxic effects on multiple cancer cell lines. This study highlights the compound's potential use in cancer therapy .

Mecanismo De Acción

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

- N-(6-chloro-1,3-benzothiazol-2-yl)guanidine

- N-(6-methyl-1,3-benzothiazol-2-yl)guanidine

- N-(6-nitro-1,3-benzothiazol-2-yl)guanidine

Uniqueness: N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design .

Actividad Biológica

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The structure features a benzothiazole moiety fused with a guanidine group, where the fluorine atom at position 6 enhances both biological activity and solubility properties. This unique combination allows for various interactions with biological targets.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound shows broad-spectrum antimicrobial effects against various pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects compared to standard antibiotics like ampicillin and streptomycin .

- Anticancer Properties : Studies indicate that derivatives of benzothiazole, including this compound, possess anticancer activities. They have been shown to inhibit cell proliferation in various cancer cell lines, including melanoma and glioma .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes. For example, it has been studied for its potential to inhibit human AP endonuclease (APE1), which is implicated in cancer progression .

The mechanisms by which this compound exerts its effects are multifaceted:

- Enzyme Interaction : The compound likely interacts with specific enzymes or proteins, disrupting essential biological pathways. For instance, it may inhibit topoisomerases involved in DNA replication in bacterial cells .

- Cellular Uptake and Bioavailability : The presence of the fluorine atom enhances the compound's solubility and cellular uptake, which is crucial for its efficacy as a therapeutic agent.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

Propiedades

IUPAC Name |

2-(6-fluoro-1,3-benzothiazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4S/c9-4-1-2-5-6(3-4)14-8(12-5)13-7(10)11/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORXEYNUGHNFJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.